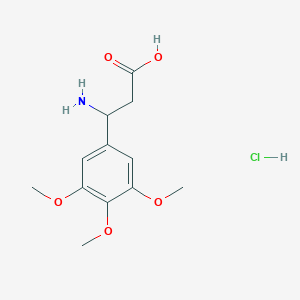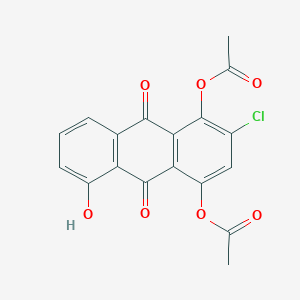
2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is an organic compound derived from anthraquinone It features a complex structure with multiple functional groups, including chloro, hydroxy, and diacetate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Chlorination: Anthraquinone is chlorinated to introduce the chloro group at the 2-position.
Hydroxylation: The hydroxyl group is introduced at the 5-position through a hydroxylation reaction.
Oxidation: The compound undergoes oxidation to form the 9,10-dioxo groups.
Acetylation: Finally, the diacetate groups are introduced through acetylation reactions at the 1,4-positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination, hydroxylation, oxidation, and acetylation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the hydroxy group.
Reduction: The compound can be reduced to form different hydroxyanthracene derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or further oxidized anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
科学研究应用
2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of anthracycline antibiotics.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical compounds.
作用机制
The mechanism of action of 2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit enzymes involved in DNA synthesis and repair, contributing to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
1,4-Dihydroxy-9,10-anthraquinone (Quinizarin): Similar structure but lacks the chloro and diacetate groups.
2-Chloro-9,10-anthraquinone: Similar but lacks the hydroxy and diacetate groups.
5-Hydroxy-9,10-anthraquinone: Similar but lacks the chloro and diacetate groups.
Uniqueness
2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is unique due to the presence of both chloro and diacetate groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
87712-27-4 |
|---|---|
分子式 |
C18H11ClO7 |
分子量 |
374.7 g/mol |
IUPAC 名称 |
(4-acetyloxy-3-chloro-8-hydroxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H11ClO7/c1-7(20)25-12-6-10(19)18(26-8(2)21)15-14(12)17(24)13-9(16(15)23)4-3-5-11(13)22/h3-6,22H,1-2H3 |
InChI 键 |
MOORYQUMSNLMSN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC=C3O)OC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


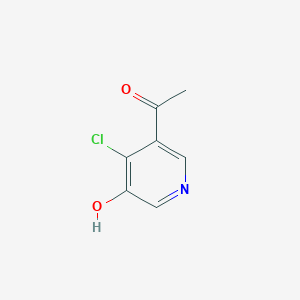
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
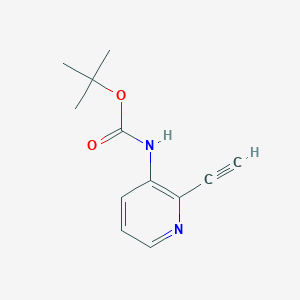
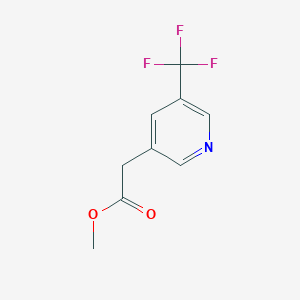

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)
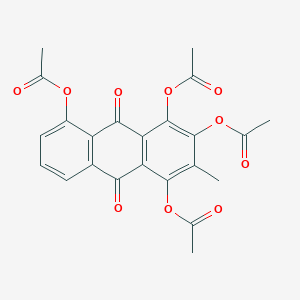


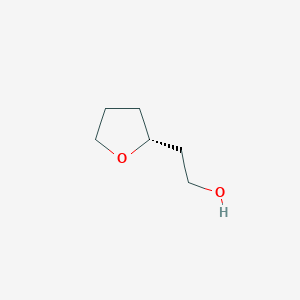
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)
